beta-Ethylideneaspartate

Description

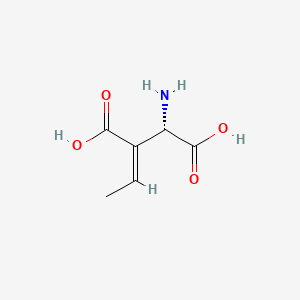

β-Ethylideneaspartate is a synthetic derivative of aspartic acid, characterized by the introduction of an ethylidene group (-CH₂CH₂-) at the β-carbon position of the aspartate backbone. This modification enhances its utility in biochemical and pharmacological applications, particularly in targeted drug delivery and photosensitizer conjugates. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) and conjugation with amines or chlorin-based moieties, as exemplified in the preparation of related di(aspartate)-ethylenediamine conjugates .

The compound’s structural flexibility allows for functionalization at specific sites (e.g., 131 and 152 positions in chlorin e6 frameworks), enabling tailored interactions with cellular targets.

Properties

CAS No. |

97402-97-6 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(2S,3Z)-2-amino-3-ethylidenebutanedioic acid |

InChI |

InChI=1S/C6H9NO4/c1-2-3(5(8)9)4(7)6(10)11/h2,4H,7H2,1H3,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1 |

InChI Key |

OHNZEFGZTXQOCT-SWOZAWMQSA-N |

SMILES |

CC=C(C(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C/C=C(/[C@@H](C(=O)O)N)\C(=O)O |

Canonical SMILES |

CC=C(C(C(=O)O)N)C(=O)O |

Synonyms |

eta-ethylidene-DL-aspartate beta-ethylideneaspartate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Compound 26 : Features Boc-protected ethylenediamine groups, enhancing solubility in organic solvents during synthesis. Its chlorin e6 core suggests applicability in light-activated therapies .

- Compound 27: Removal of Boc groups via trifluoroacetic acid (TFA) yields a polar, water-soluble derivative, ideal for cellular uptake studies. The aspartate moiety facilitates conjugation with lysine or other amino acids, broadening its utility in drug delivery systems .

2.2. Functional and Pharmacological Differences

- Stability : Boc-protected derivatives (e.g., Compound 26) exhibit greater stability during storage but require deprotection for biological activity. In contrast, deprotected analogs (e.g., Compound 27) are more reactive but prone to oxidation .

- Cellular Uptake: Ethylenediamine-linked aspartates (as in Compound 27) show enhanced cellular permeability compared to non-conjugated aspartates, likely due to amine-mediated endocytosis .

- Synthetic Complexity : Multi-step syntheses involving Boc protection (Compound 26) reduce overall yields (64%) compared to simpler aspartate derivatives, which often achieve >80% yields in single-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.